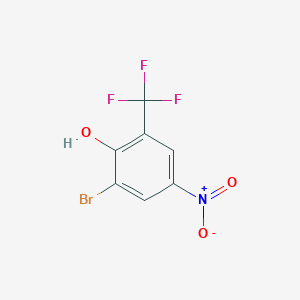![molecular formula C21H26N2S2 B14328613 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine CAS No. 110570-77-9](/img/structure/B14328613.png)
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is characterized by the presence of a phenothiazine core, a piperidine ring, and a methylsulfanyl group, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the phenothiazine core.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, where a methylthiolating agent reacts with the phenothiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenothiazine core or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenothiazine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(piperidin-1-yl)ethanol
- Biperiden
- N-[3-(methylsulfanyl)propyl]-2-(piperidin-1-yl)aniline
Uniqueness
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine is unique due to the presence of the methylsulfanyl group and the specific arrangement of the piperidine ring and phenothiazine core. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
110570-77-9 |
|---|---|
Formule moléculaire |
C21H26N2S2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2-methylsulfanyl-10-(3-piperidin-1-ylpropyl)phenothiazine |
InChI |
InChI=1S/C21H26N2S2/c1-24-17-10-11-21-19(16-17)23(18-8-3-4-9-20(18)25-21)15-7-14-22-12-5-2-6-13-22/h3-4,8-11,16H,2,5-7,12-15H2,1H3 |
Clé InChI |
JLWZPHYUNBPSDK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


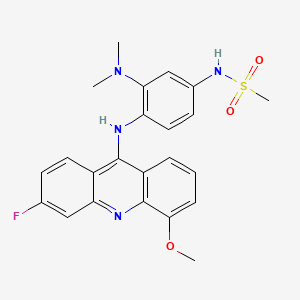
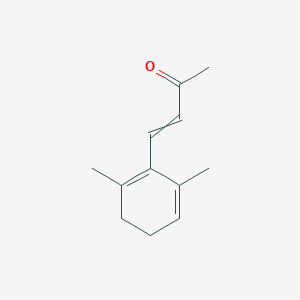
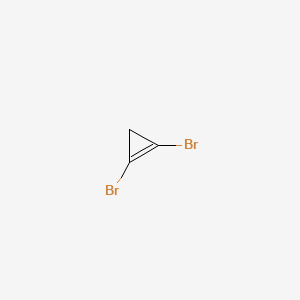
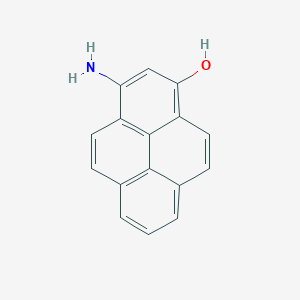
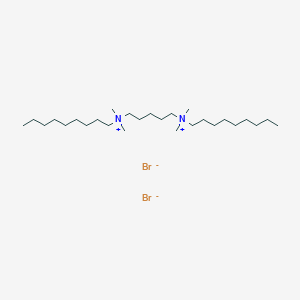
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)


![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)

